molecular formula C11H15N3 B098726 Piperidine, 1-(phenylazo)- CAS No. 16978-76-0

Piperidine, 1-(phenylazo)-

Cat. No. B098726
CAS RN: 16978-76-0
M. Wt: 189.26 g/mol
InChI Key: WQMOWDRIXRBJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidine, 1-(phenylazo)-, also known as PPA, is a chemical compound that has been widely used in scientific research. This compound is a yellow powder that is soluble in water and organic solvents. PPA has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

Piperidine, 1-(phenylazo)- is known to form stable complexes with metal ions, particularly copper ions. These complexes have been shown to inhibit the activity of enzymes that require copper ions as cofactors. Piperidine, 1-(phenylazo)- has been shown to inhibit the activity of tyrosinase, an enzyme that is involved in the synthesis of melanin. This inhibition has led to the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Piperidine, 1-(phenylazo)- has also been shown to inhibit the activity of catechol oxidase, an enzyme that is involved in the browning of fruits and vegetables.

Biochemical And Physiological Effects

Piperidine, 1-(phenylazo)- has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Piperidine, 1-(phenylazo)- can inhibit the growth of various cancer cell lines. Piperidine, 1-(phenylazo)- has also been shown to have anti-inflammatory properties. In vivo studies have shown that Piperidine, 1-(phenylazo)- can reduce the severity of inflammation in animal models. Additionally, Piperidine, 1-(phenylazo)- has been shown to have antioxidant properties.

Advantages And Limitations For Lab Experiments

Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Piperidine, 1-(phenylazo)- is also stable and can be stored for long periods of time without decomposition. However, Piperidine, 1-(phenylazo)- has some limitations. It is a yellow powder that can be difficult to handle due to its color. Piperidine, 1-(phenylazo)- can also be toxic if ingested or inhaled, so proper safety precautions must be taken when handling the compound.

Future Directions

There are several future directions for research involving Piperidine, 1-(phenylazo)-. One area of research is the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents. Another area of research is the development of Piperidine, 1-(phenylazo)--based skin whitening agents. Additionally, Piperidine, 1-(phenylazo)- could be used as a probe to study metal ion binding sites in proteins. Finally, Piperidine, 1-(phenylazo)- could be used as a reagent in the synthesis of new organic compounds.
Conclusion:
Piperidine, 1-(phenylazo)- is a chemical compound that has been widely used in scientific research. It has been used in various fields of research, such as medicinal chemistry, biochemistry, and pharmacology. Piperidine, 1-(phenylazo)- has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research involving Piperidine, 1-(phenylazo)-, such as the development of Piperidine, 1-(phenylazo)--based metal complexes for use as anticancer agents and the development of Piperidine, 1-(phenylazo)--based skin whitening agents.

Synthesis Methods

Piperidine, 1-(phenylazo)- can be synthesized by the reaction of p-nitrosodiphenylamine and piperidine in the presence of sodium ethoxide. The reaction yields Piperidine, 1-(phenylazo)- as a yellow powder. The purity of the compound can be improved by recrystallization from ethanol.

Scientific Research Applications

Piperidine, 1-(phenylazo)- has been widely used in scientific research due to its ability to form stable complexes with metal ions. These complexes have been used in the development of new drugs and as catalysts in organic synthesis. In medicinal chemistry, Piperidine, 1-(phenylazo)- has been used as a ligand for metal-based drugs. Piperidine, 1-(phenylazo)- has also been used in the development of new anticancer agents. In biochemistry, Piperidine, 1-(phenylazo)- has been used as a probe to study metal ion binding sites in proteins. Additionally, Piperidine, 1-(phenylazo)- has been used as a reagent in the synthesis of various organic compounds.

properties

CAS RN

16978-76-0

Product Name

Piperidine, 1-(phenylazo)-

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

phenyl(piperidin-1-yl)diazene

InChI

InChI=1S/C11H15N3/c1-3-7-11(8-4-1)12-13-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

WQMOWDRIXRBJBW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)N=NC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)N=NC2=CC=CC=C2

Other CAS RN

16978-76-0

Origin of Product

United States

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